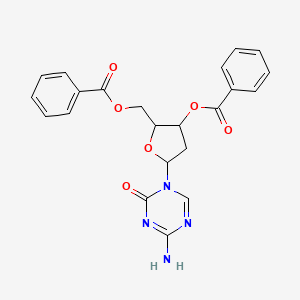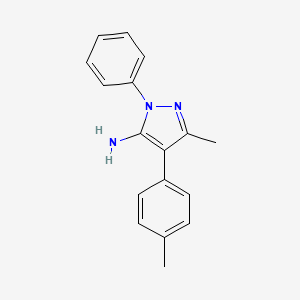![molecular formula C13H15N B12110006 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine CAS No. 50619-33-5](/img/structure/B12110006.png)
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine is an organic compound characterized by a bicyclic structure with a phenyl group attached. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptene framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method includes the reaction of cyclopentadiene with phenyl isocyanate under controlled conditions to yield the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the double bond into a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its bicyclic structure can interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its structural rigidity and functional groups make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The phenyl group can participate in π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the phenyl group, making it less versatile in terms of chemical reactivity.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of an amine, leading to different reactivity and applications.
3-Phenylbicyclo[2.2.1]heptane: Saturated version of the compound, with different physical and chemical properties.
Uniqueness: 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine stands out due to its combination of a bicyclic structure and a phenyl group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a compound of significant interest.
Properties
CAS No. |
50619-33-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C13H15N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8,14H2 |
InChI Key |
JBNWXEDZMGVZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


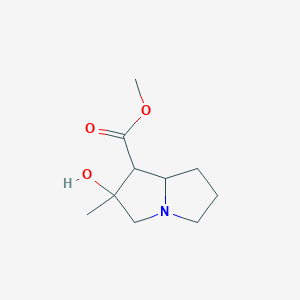
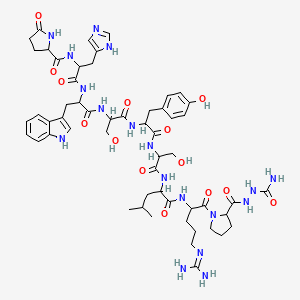

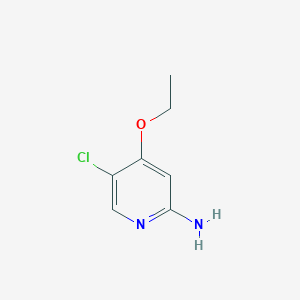



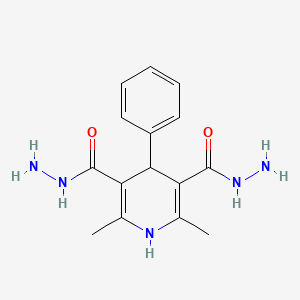
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
